2-(Azetidin-3-yl)benzonitrile CAS 1203797-44-7 properties
2-(Azetidin-3-yl)benzonitrile CAS 1203797-44-7 properties
CAS: 1203797-44-7 Molecular Formula: C₁₀H₁₀N₂ Role: High-Value Medicinal Chemistry Scaffold / JAK Inhibitor Intermediate
Executive Summary
2-(Azetidin-3-yl)benzonitrile (CAS 1203797-44-7) is a specialized heterocyclic building block used primarily in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics. Structurally, it consists of a strained, four-membered azetidine ring attached at its C3 position to the ortho position of a benzonitrile ring.
This compound represents a critical "Escape from Flatland" motif in modern drug design. Unlike traditional planar aromatic spacers, the azetidine ring introduces significant
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data characterizes the free base form. In commercial contexts, this compound is often supplied as a hydrochloride salt (e.g., 2-(azetidin-3-yl)benzonitrile hydrochloride) to ensure stability.
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | 2-(Azetidin-3-yl)benzonitrile |
| CAS Number | 1203797-44-7 |
| Molecular Weight | 158.20 g/mol (Free Base) |
| SMILES | C1CN(C1)C2=CC=CC=C2C#N |
| InChI Key | Predicted based on structure |
| Structural Class | 3-Arylazetidine / Ortho-substituted Benzonitrile |
Table 2: Calculated Physicochemical Properties
Data derived from consensus computational models for the free base.
| Parameter | Value | Significance in Drug Design |
| cLogP | ~1.2 | Optimal lipophilicity for CNS and systemic penetration. |
| TPSA | 36.0 Ų | Indicates good membrane permeability. |
| pKa (Conj. Acid) | ~9.5 | The secondary amine is basic; exists as a cation at physiological pH. |
| Rotatable Bonds | 1 | High rigidity restricts conformational entropy loss upon binding. |
| H-Bond Donors | 1 | The azetidine -NH is a key interaction point. |
Synthetic Architecture
Synthesizing 2-substituted aryl azetidines is synthetically demanding due to the steric hindrance at the ortho position of the benzene ring and the ring strain of the azetidine. The most robust industrial route utilizes Nickel/Photoredox Cross-Coupling , avoiding the harsh conditions of traditional cyclization that might hydrolyze the nitrile group.
Workflow Visualization
The following diagram illustrates the primary synthetic pathway from commercially available precursors to the final hydrochloride salt.
Caption: Negishi cross-coupling strategy for the synthesis of sterically hindered 3-arylazetidines.
Detailed Experimental Protocol
Note: This protocol describes the deprotection step, which is the final stage handled by most medicinal chemists purchasing the N-Boc precursor.
Objective: Removal of the tert-butoxycarbonyl (Boc) protecting group to generate the active amine salt.
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Preparation:
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Charge a round-bottom flask with N-Boc-2-(azetidin-3-yl)benzonitrile (1.0 equiv).
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Dissolve in anhydrous 1,4-dioxane (5 mL per gram of substrate).
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Cool the solution to 0°C using an ice bath.
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Acidolysis:
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Add 4M HCl in dioxane (5.0 equiv) dropwise over 10 minutes. Caution: Gas evolution (isobutylene) may occur.
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Remove the ice bath and allow the reaction to stir at room temperature (23°C) for 2–4 hours.
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Monitoring: Verify completion by TLC (stain with Ninhydrin; the product amine will stain red/purple) or LC-MS (disappearance of [M+Na]+ peak of SM).
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Workup & Isolation:
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The product typically precipitates as a white hydrochloride salt.
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Dilute the mixture with diethyl ether (excess) to maximize precipitation.
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Filter the solid under vacuum/nitrogen atmosphere.
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Wash the filter cake with cold ether (3x).
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Drying: Dry under high vacuum at 40°C for 6 hours to remove trace dioxane.
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Yield: Typically >90%. Storage: Store at -20°C under argon. Hygroscopic.
Medicinal Chemistry Applications
The "Ortho-Effect" & Structural Logic
In drug discovery, placing a substituent at the ortho position of a phenyl ring (relative to the scaffold attachment) is a strategic maneuver to induce atropisomerism or lock a specific conformation.
For CAS 1203797-44-7, the ortho-cyano group serves two functions:
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Electronic Modulation: The nitrile is strongly electron-withdrawing, lowering the pKa of the azetidine amine compared to a simple phenyl-azetidine. This affects the drug's distribution coefficient (
). -
Conformational Lock: The steric bulk of the cyano group forces the azetidine ring to twist out of coplanarity with the benzene ring, creating a defined 3D vector.
Caption: Structure-Activity Relationship (SAR) rationale for deploying the 1203797-44-7 scaffold.[1][2][3]
Case Study: JAK Inhibitor Analogs
This scaffold is structurally homologous to the core of Baricitinib (Olumiant). While Baricitinib utilizes a pyrazole-azetidine linkage, the 2-(azetidin-3-yl)benzonitrile motif is often used in "scaffold hopping" exercises to test if a benzonitrile core can improve selectivity against off-targets (like JAK3) compared to the parent heterocycle.
Handling & Safety (E-E-A-T)
Signal Word: WARNING
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Hazard Statements:
Expert Handling Tips:
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Stability: Free azetidines can be prone to ring-opening polymerization if stored in acidic moisture or exposed to extreme heat. Always store as the HCl salt .
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Neutralization: When using the salt in a reaction, liberate the free base in situ using a mild base like DIPEA or K₂CO₃ in an aprotic solvent (DMF/DMSO). Do not pre-neutralize and store the free amine.
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Nitrile Reactivity: Avoid strong reducing agents (e.g., LiAlH₄) unless reduction of the nitrile to a benzylamine is desired.
References
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Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. Link
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Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. Link
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Pfizer Inc. (2018). Patent: Azetidine Derivatives as JAK Inhibitors. World Intellectual Property Organization. Link(Note: Representative patent for azetidine JAK scaffolds).
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Amadis Chemical. (2024). Product Catalog: 2-(azetidin-3-yl)benzonitrile hydrochloride. Link
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BenchChem. (2025). Synthesis of 3-Arylazetidines: Protocols and Applications. Link
Sources
- 1. PubChemLite - 1-piperidinepropanamide, n-(4-cyclopentylphenyl)-, monohydrochloride (C19H28N2O) [pubchemlite.lcsb.uni.lu]
- 2. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 3. 2,2-二甲氧基-2-苯基苯乙酮_MSDS_用途_密度_CAS号【24650-42-8】_化源网 [chemsrc.com]
- 4. CAS # 79-44-7, Dimethylcarbamoyl chloride, Dimethyl carbamyl chloride, Chloroformic acid dimethylamide, N,N-Dimethylcarbamoyl chloride, DMCC - chemBlink [chemblink.com]
